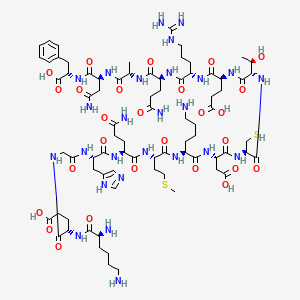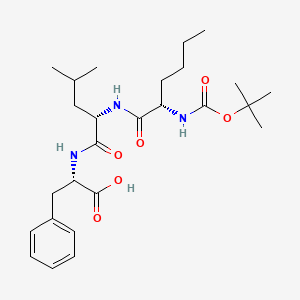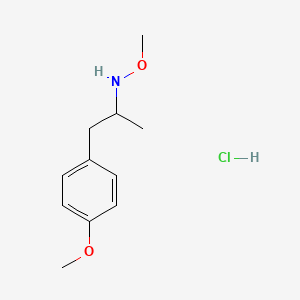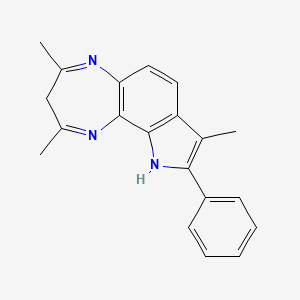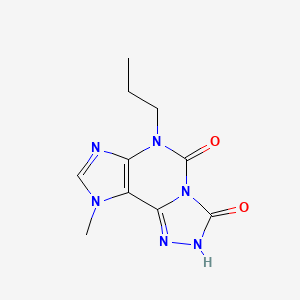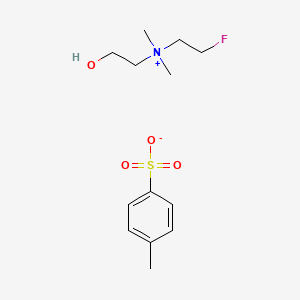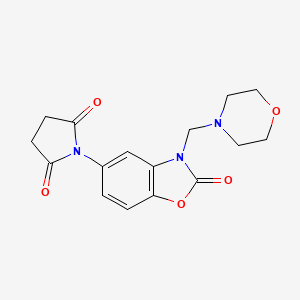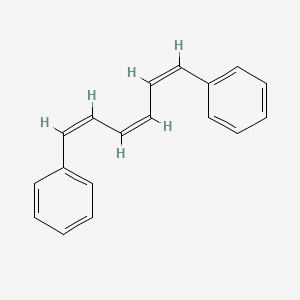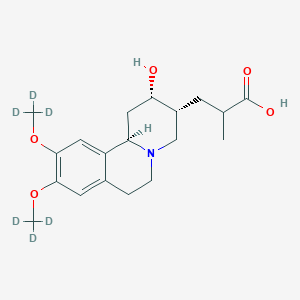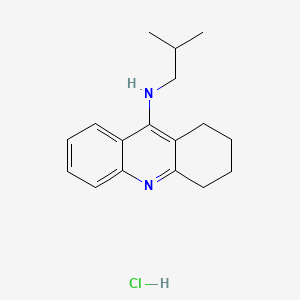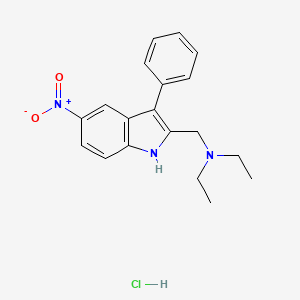
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride is a complex organic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives typically involves several steps, including the formation of the indole core and subsequent functionalization. One common method for synthesizing indoles is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as transition metals, and advanced techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups at the diethylamino position .
Aplicaciones Científicas De Investigación
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Indole derivatives are known for their biological activity, including antimicrobial and anticancer properties.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core.
5-Nitroindole: An indole derivative with a nitro group at the 5-position.
2-Phenylindole: An indole derivative with a phenyl group at the 2-position.
Uniqueness
Indole, 2-((diethylamino)methyl)-5-nitro-3-phenyl-, monohydrochloride is unique due to the combination of functional groups attached to the indole core. The presence of the diethylamino group, nitro group, and phenyl group imparts distinct chemical and biological properties that differentiate it from other indole derivatives .
Propiedades
Número CAS |
89159-42-2 |
|---|---|
Fórmula molecular |
C19H22ClN3O2 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
N-ethyl-N-[(5-nitro-3-phenyl-1H-indol-2-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C19H21N3O2.ClH/c1-3-21(4-2)13-18-19(14-8-6-5-7-9-14)16-12-15(22(23)24)10-11-17(16)20-18;/h5-12,20H,3-4,13H2,1-2H3;1H |
Clave InChI |
QXSWEASFEUZMDS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


